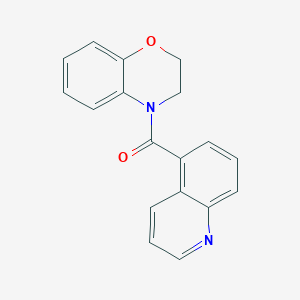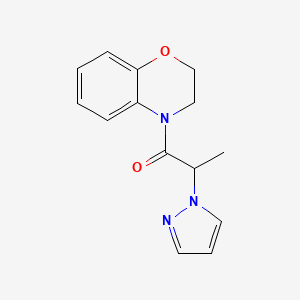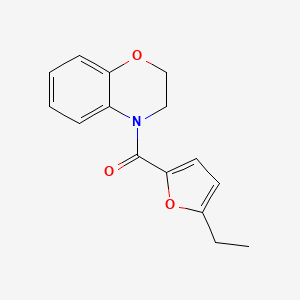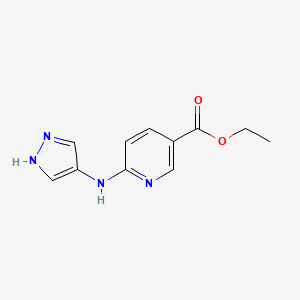![molecular formula C11H16BrNO2 B7558673 N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known as BFTM, and it is a small molecule that has a molecular weight of 299.3 g/mol.
Mécanisme D'action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of the enzymes and preventing their catalytic activity. This compound has been reported to exhibit a non-competitive mode of inhibition against histone deacetylases.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its potent inhibitory activity against enzymes such as histone deacetylases. This makes it an excellent lead compound for the development of new drugs targeting these enzymes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Orientations Futures
There are various future directions for the research on N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide. One of the significant directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as chemical biology and material science. Overall, the research on this compound has significant potential for the development of new drugs and the advancement of scientific knowledge in various fields.
Méthodes De Synthèse
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide can be achieved through a multi-step synthetic route. The first step involves the reaction of 5-bromofurfural with acetone to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione. The second step involves the reaction of the intermediate product with N,N-dimethylpropanamide in the presence of a base such as potassium carbonate to form the final product, N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide.
Applications De Recherche Scientifique
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide has various potential applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been reported to exhibit potent inhibitory activity against various enzymes such as histone deacetylases, which are implicated in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZGDDAKBFRMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)











![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)